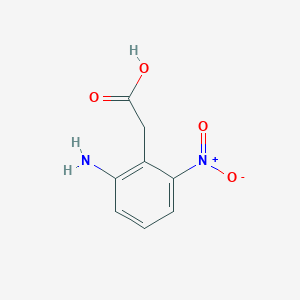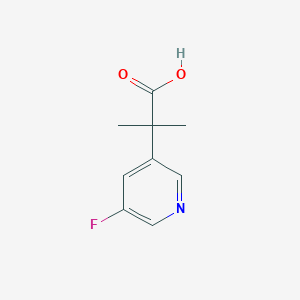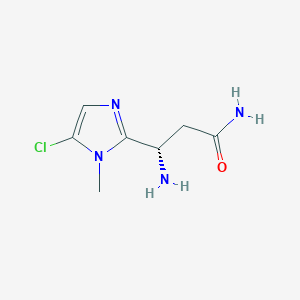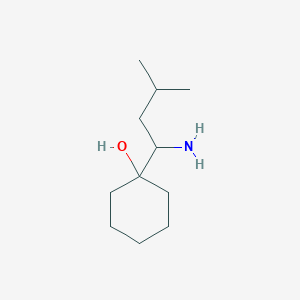
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate is an organic compound that belongs to the class of succinates. Succinates are esters or salts of succinic acid, which is a dicarboxylic acid. This compound is characterized by the presence of two tert-butyl groups, a benzyloxy group, and a methoxy group attached to the succinate backbone. It is often used in organic synthesis and research due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate typically involves the esterification of succinic acid with tert-butyl alcohol in the presence of an acid catalyst. The benzyloxy and methoxy groups are introduced through subsequent reactions involving benzyl alcohol and methanol, respectively. The reaction conditions often include the use of dehydrating agents to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Di-tert-butyl 2-((benzyloxy)methoxy)butan-1-ol.
Substitution: Various substituted succinate esters.
科学的研究の応用
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions involving succinate derivatives.
Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The succinate backbone can undergo enzymatic transformations, making it a versatile intermediate in biochemical pathways.
類似化合物との比較
Similar Compounds
Di-tert-butyl succinate: Lacks the benzyloxy and methoxy groups, making it less versatile in certain reactions.
Benzyl succinate: Contains a benzyl group but lacks the tert-butyl and methoxy groups.
Methoxy succinate: Contains a methoxy group but lacks the benzyloxy and tert-butyl groups.
Uniqueness
(S)-Di-tert-butyl 2-((benzyloxy)methoxy)succinate is unique due to the presence of both benzyloxy and methoxy groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations. The tert-butyl groups provide steric hindrance, influencing the compound’s stability and reactivity.
特性
分子式 |
C20H30O6 |
|---|---|
分子量 |
366.4 g/mol |
IUPAC名 |
ditert-butyl (2S)-2-(phenylmethoxymethoxy)butanedioate |
InChI |
InChI=1S/C20H30O6/c1-19(2,3)25-17(21)12-16(18(22)26-20(4,5)6)24-14-23-13-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3/t16-/m0/s1 |
InChIキー |
BPVDAHWDTXTKMB-INIZCTEOSA-N |
異性体SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1 |
正規SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)OCOCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-Chloro-5-nitrophenyl)-1h-thieno[3,4-d]imidazole](/img/structure/B13091158.png)
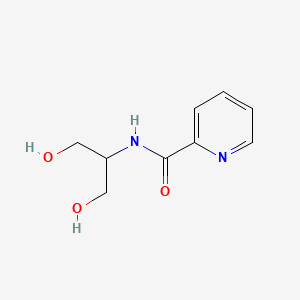

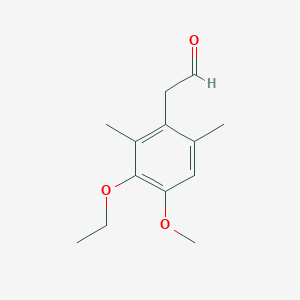

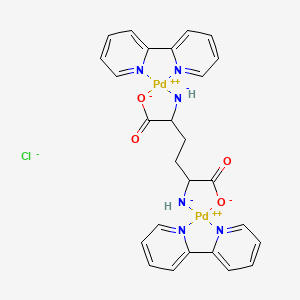
![2-[3-(2-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13091189.png)
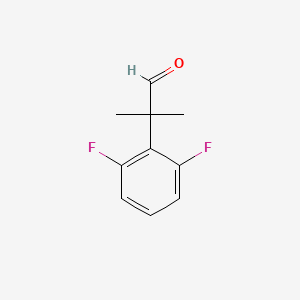
![Methyl 5-bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxylate hydrochloride](/img/structure/B13091201.png)
![6-(Bromomethyl)-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B13091208.png)
